
1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine
Overview
Description
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with an aminogroup at position 3 and a pyridin-2-ylmethyl group at position 1. This structure imparts unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science. Derivatives of pyrazol-3-amine are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives under specific conditions. One common method involves the use of α-bromoketones and 2-aminopyridine . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of metal catalysts or oxidizing agents like sodium nitrite.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal catalysts, oxygen, or sodium nitrite are commonly used.
Reduction: Hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridin-2-yl-methanes, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Variations and Their Impacts
- Pyridinyl vs. Pyrimidinyl Substituents : Replacing pyridine with pyrimidine (as in 1-(pyrimidin-2-ylmethyl)-1H-pyrazol-3-amine) introduces an additional nitrogen atom, enhancing π-π interactions but reducing solubility due to decreased polarity .
- Alkyl vs. Aromatic Substituents : Bulky tert-butyl or adamantyl groups (e.g., 1-(tert-butyl)-1H-pyrazol-3-amine) improve metabolic stability but may reduce binding affinity due to steric hindrance .
Table 3: Antimicrobial and Pharmacological Profiles
- Antimicrobial Activity : Thiourea derivatives (e.g., 1-(4-chlorophenyl)-thiourea) exhibit potent activity against MRSA, outperforming tert-butyl analogs .
- Antiviral Applications : Adamantyl-substituted compounds show promise against influenza A, leveraging lipophilicity for viral entry inhibition .
Physicochemical Properties
Table 4: Key Physical and Spectral Data
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that combines a pyrazole ring with a pyridine moiety. This structural configuration is significant in medicinal chemistry, as it contributes to various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
This compound exhibits a range of biological activities that have been documented in various studies. These activities include:
- Antimicrobial Activity : Studies indicate that derivatives of pyrazole compounds often demonstrate significant antimicrobial effects against various microbial strains.
- Anticancer Properties : Research has shown that pyrazole derivatives can inhibit the growth of cancer cells, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, making these compounds potential candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against E. coli, S. aureus | |
Anticancer | Inhibits growth of HeLa and HepG2 cells | |
Anti-inflammatory | Reduces edema in carrageenan-induced models |
Table 2: Comparative Analysis of Pyrazole Derivatives
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Contains both pyrazole and pyridine rings | Antimicrobial, anticancer |
4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-triazole | Exhibits antioxidant properties | Anti-diabetic |
1-thiocarbamoyl 3-substituted phenyl pyrazoles | MAO-B inhibitory activity | Anti-inflammatory |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results indicated that certain compounds exhibited significant inhibition zones, particularly against Staphylococcus aureus and Klebsiella pneumoniae. The presence of the pyridine moiety was found to enhance antimicrobial activity due to its electron-withdrawing nature, which stabilizes the active site interactions with microbial targets .
Case Study 2: Anticancer Potential
Research focused on the anticancer potential of this compound revealed its ability to inhibit cell proliferation in cancer cell lines. Specifically, the compound demonstrated a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells. Importantly, it showed minimal toxicity towards normal fibroblast cells, indicating a selective action against cancerous cells .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and tumor growth.
- Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress within cells.
- Cell Cycle Arrest : Certain studies indicated that this compound could induce cell cycle arrest in cancer cells, leading to apoptosis.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In vivo Studies : To validate the efficacy observed in vitro.
- Structural Modifications : To enhance selectivity and potency against specific biological targets.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its biological effects.
Q & A
Q. Basic Synthesis and Characterization
Q. Q1. What are the common synthetic routes for 1-(pyridin-2-ylmethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?
A1. The compound is typically synthesized via condensation reactions. For example, hydrazine derivatives react with propenones or enones under acidic conditions (e.g., acetic acid) to form pyrazoline intermediates . Key intermediates are characterized using spectral data (¹H/¹³C NMR, IR) and analytical techniques like LC-MS. Single-crystal X-ray diffraction is used for structural confirmation, as seen in related pyridylpyrazole derivatives .
Q. Q2. How is the purity and structural integrity of this compound validated?
A2. Purity is assessed via HPLC and LCMS (>95% purity thresholds). Structural integrity is confirmed using ¹H NMR (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and ¹³C NMR (amine carbons at ~150 ppm). X-ray crystallography resolves regiochemistry ambiguities, particularly for pyridyl substitution patterns .
Q. Biological Activity Evaluation
Q. Q3. What methodologies are used to screen the biological activity of this compound?
A3. In vitro assays include:
- Analgesic/anti-inflammatory activity : Carrageenan-induced rat paw edema models, with indomethacin as a positive control .
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
Dose-response curves and IC₅₀ values are calculated using nonlinear regression analysis.
Q. Advanced Synthesis and Mechanistic Studies
Q. Q4. How can regioselectivity challenges in pyrazole amine synthesis be addressed?
A4. Regioselectivity is controlled via:
- Catalytic methods : Fe₂O₃@SiO₂/In₂O₃ enhances yield and selectivity in condensation reactions .
- Reagent choice : Copper(I) bromide and cesium carbonate promote cross-coupling in Pd-catalyzed amination (e.g., cyclopropanamine coupling) .
DFT calculations predict electronic effects of substituents on reaction pathways .
Q. Q5. What strategies optimize solubility for in vivo studies?
A5. Substituent engineering improves solubility:
- Polar groups : Hydroxyethyl or methoxyethyl side chains enhance aqueous solubility .
- Salt formation : Hydrochloride salts of pyrazole amines are commonly used for pharmacokinetic studies .
Q. Data Analysis and Contradictions
Q. Q6. How can discrepancies in reported biological activities of similar pyrazole amines be resolved?
A6. Discrepancies arise from:
- Substituent effects : Anti-inflammatory activity varies with aryl group electronegativity (e.g., 4-chlorophenyl vs. 4-nitrophenyl) .
- Assay conditions : MIC values differ based on bacterial strain virulence and nutrient media . Meta-analysis of SAR trends and standardized protocols (e.g., CLSI guidelines) mitigate contradictions.
Q. Q7. What computational tools predict the compound’s reactivity or binding modes?
A7. Density functional theory (DFT) models:
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) simulates interactions with targets like cyclooxygenase-2 (COX-2) .
Q. Advanced Applications and Mechanistic Insights
Q. Q8. What are the hypothesized mechanisms of action for this compound’s antibacterial activity?
A8. Proposed mechanisms include:
- Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via pyridyl-amine interactions .
- Membrane disruption : Hydrophobic pyrazole rings destabilize lipid bilayers in Gram-positive bacteria .
Q. Q9. How does the pyridylmethyl group influence pharmacological properties?
A9. The pyridylmethyl moiety:
- Enhances blood-brain barrier penetration for CNS-targeted agents .
- Modulates metabolic stability by reducing CYP450-mediated oxidation .
Q. Methodological Best Practices
Q. Q10. What purification techniques are recommended for scale-up synthesis?
A10. Chromatography (flash silica gel, eluent: ethyl acetate/hexane gradients) resolves regioisomers . For industrial-scale, recrystallization from ethanol/water mixtures achieves >99% purity .
Properties
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-4-6-13(12-9)7-8-3-1-2-5-11-8/h1-6H,7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXMDEJSGWBFTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142952-12-2 | |
Record name | 1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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